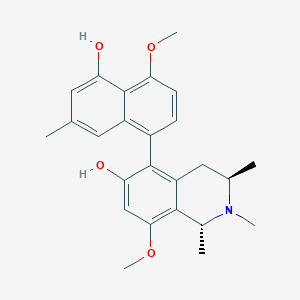
Ancistrolikokine C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ancistrolikokine C is a natural product found in Ancistrocladus and Ancistrocladus likoko with data available.
Scientific Research Applications
Antimalarial Activity
Ancistrolikokine C, along with other naphthylisoquinoline alkaloids ancistrolikokines A and B, has been identified for its antimalarial properties. These compounds, isolated from Ancistrocladus likoko, have shown good to moderate in vitro antimalarial activities against the NF54 and K1 strains of Plasmodium falciparum. This indicates a potential application of this compound in the development of antimalarial agents, underscoring its importance in addressing global health challenges related to malaria (Bringmann et al., 2000).
Anticancer Activity
Further research on compounds from Ancistrocladus likoko has revealed that naphthylisoquinoline alkaloids, including those similar to this compound, exhibit preferential cytotoxic activities towards pancreatic PANC-1 cells in nutrient-deprived medium, without causing toxicity under normal conditions. This suggests a potential for this compound in anticancer strategies, particularly in targeting the survival of tumor cells under limited nutrient supply, which is a novel approach in anticancer drug discovery (Fayez et al., 2017).
Antiausterity Strategy in Cancer Treatment
A specific study on ancistrolikokine E3, a compound related to this compound, demonstrated its potent preferential cytotoxicity against PANC-1 pancreatic cancer cells under nutrient-deprived conditions. This compound induced significant alterations in cell morphology leading to cell death and inhibited cell migration and colony formation. It was found to be a potent inhibitor of the Akt/mTOR pathway and the expression levels of key autophagy regulators. This suggests that this compound and related compounds could be promising lead compounds for anticancer drug development based on the antiausterity strategy, targeting cancer cells' tolerance to nutritional starvation (Awale et al., 2018).
properties
CAS RN |
297749-38-3 |
|---|---|
Molecular Formula |
C25H29NO4 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(1R,3R)-5-(5-hydroxy-4-methoxy-7-methylnaphthalen-1-yl)-8-methoxy-1,2,3-trimethyl-3,4-dihydro-1H-isoquinolin-6-ol |
InChI |
InChI=1S/C25H29NO4/c1-13-9-17-16(7-8-21(29-5)25(17)19(27)10-13)24-18-11-14(2)26(4)15(3)23(18)22(30-6)12-20(24)28/h7-10,12,14-15,27-28H,11H2,1-6H3/t14-,15-/m1/s1 |
InChI Key |
TYMIXIDLUMXISB-HUUCEWRRSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(C(=CC(=C2[C@H](N1C)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)OC)O)C |
SMILES |
CC1CC2=C(C(=CC(=C2C(N1C)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)OC)O)C |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2C(N1C)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)OC)O)C |
synonyms |
Ancistrolikokine C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



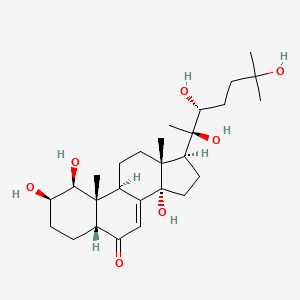
![(2S,3R)-2,3,5-trimethyl-6-[(2R)-3-oxopentan-2-yl]-2,3-dihydropyran-4-one](/img/structure/B1251576.png)

![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-hydroxy-2-(3-methylbut-2-enyl)phenoxy]oxane-3,4,5-triol](/img/structure/B1251580.png)
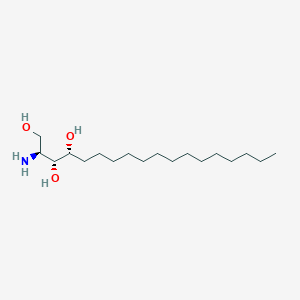
![(2S,3R,4S,5S,6R)-2-[[(1S,3R,4S,6S)-3-hydroxy-1,4-bis(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1251583.png)
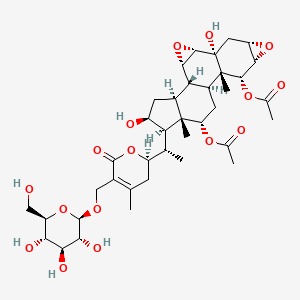
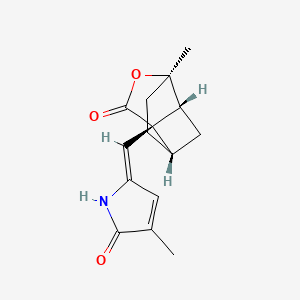
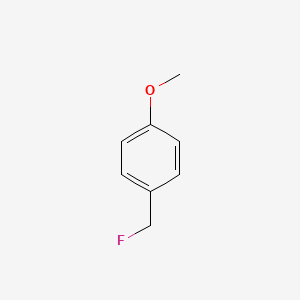
![methyl N-[1-[[5-[[2-(3-benzyl-2-oxoimidazolidin-1-yl)-3,3-dimethylbutanoyl]amino]-4-hydroxy-6-phenyl-1-(4-pyridin-2-ylphenyl)hexan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1251590.png)
![(1R,4R,7S,9R)-4-benzyl-9-[3-[[(2S,5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B1251591.png)
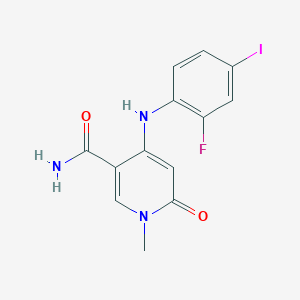
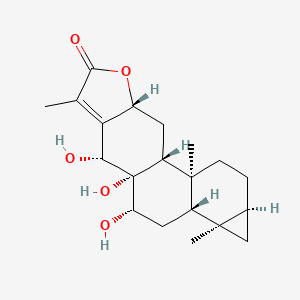
![N-[2-methyl-5-(methylcarbamoyl)phenyl]-2-{[(1R)-1-methylpropyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B1251596.png)